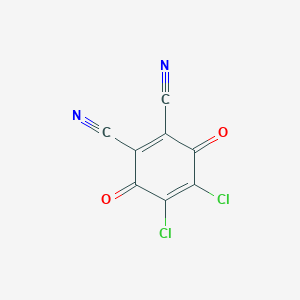

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401087. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNVUJQVZSTENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052577 | |

| Record name | 2,3-Dichloro-5,6-dicyano-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to orange solid; [Merck Index] Dark yellow powder; [Alfa Aesar MSDS] | |

| Record name | Dichlorodicyanobenzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

84-58-2 | |

| Record name | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodicyanobenzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dichloro-5,6-dicyanobenzoquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dichlorodicyanoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dichloro-3,6-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloro-5,6-dicyano-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLORO-5,6-DICYANOBENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H5KD39UH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Mechanism of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and versatile oxidizing agent widely employed in organic synthesis. Its high reactivity and selectivity make it an invaluable tool for a range of transformations, most notably dehydrogenation and aromatization reactions. This technical guide provides an in-depth overview of the synthesis of DDQ, a detailed examination of its mechanism of action, and comprehensive experimental protocols for its preparation and application. Quantitative data, including reaction yields and spectroscopic information, are presented in structured tables for clarity and comparative analysis. Furthermore, key pathways and experimental workflows are illustrated with detailed diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound, commonly known as DDQ, is a crystalline solid that acts as a potent electron acceptor.[1] Its exceptional oxidizing capabilities stem from the presence of electron-withdrawing chloro and cyano groups on the benzoquinone ring, which significantly increases its redox potential.[2] Historically, the first synthesis of DDQ was reported in 1906, but its utility as a dehydrogenating agent was not fully recognized until later.[3] Today, DDQ is a commercially available reagent used in a plethora of applications, including the synthesis of complex natural products, pharmaceuticals, and advanced materials.[4][5] Its ability to effect mild and selective oxidations makes it a preferred choice over other oxidizing agents in many synthetic strategies.[2]

Synthesis of this compound (DDQ)

The synthesis of DDQ can be achieved through several routes, with the most common methods starting from either p-benzoquinone or its derivatives. A widely used and efficient laboratory-scale synthesis involves the preparation of 2,3-dicyanohydroquinone as a key intermediate, followed by chlorination and oxidation.

Synthetic Pathway

A common synthetic pathway to DDQ involves a two-step process starting from 2,3-dicyanohydroquinone. The first step is the chlorination of 2,3-dicyanohydroquinone to yield 2,3-dichloro-5,6-dicyanohydroquinone. The subsequent step involves the oxidation of this intermediate to afford the final product, DDQ.[4]

Experimental Protocol: Synthesis of DDQ from 2,3-Dicyanohydroquinone

This protocol is adapted from a literature procedure and outlines the chlorination of 2,3-dicyanohydroquinone followed by oxidation to DDQ.[6]

Step 1: Synthesis of 2,3-Dichloro-5,6-dicyanohydroquinone

-

In a three-necked flask equipped with a stirrer, reflux condenser, and gas inlet tube, a suspension of 2,3-dicyanohydroquinone (10 g) in glacial acetic acid (100 ml) is heated to a gentle reflux.[6]

-

A stream of dry chlorine gas is passed through the stirred, refluxing suspension.

-

After approximately 3-4 molecular equivalents of chlorine have been introduced, a crystalline solid of 2,3-dicyano-5,6-dichlorohydroquinone precipitates.

-

The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with acetic acid, and then with benzene.

-

The product is dried to yield 2,3-dichloro-5,6-dicyanohydroquinone. A typical yield for this step is in the range of 40-50%.[6]

Step 2: Oxidation to this compound (DDQ)

-

A slurry of 2,3-dichloro-5,6-dicyanohydroquinone in a mixture of aqueous ethanol containing 5% hydrochloric acid and benzene is prepared.[6]

-

Lead (IV) oxide is added to the slurry, and the mixture is shaken vigorously.

-

The reaction progress can be monitored by the color change of the benzene layer to a deep red, indicating the formation of a charge-transfer complex with DDQ.[3]

-

Upon completion of the reaction, the solid lead salts are removed by filtration.

-

The benzene phase is separated, washed with water, and dried over anhydrous sodium sulfate.

-

Evaporation of the solvent under reduced pressure yields crude DDQ, which can be recrystallized from a suitable solvent such as benzene or chloroform to afford pure, yellow-orange crystals. An 80% yield for this oxidation step has been reported.[6]

Quantitative Data for DDQ Synthesis

| Synthetic Method | Starting Material | Key Reagents | Reported Yield | Reference |

| Chlorination and Oxidation | 2,3-Dicyanohydroquinone | Cl₂, PbO₂/HCl | 40-50% (chlorination), 80% (oxidation) | [6] |

| Cyanation and Chlorination | p-Benzoquinone | HCN, Cl₂ | Not specified in detail | [2] |

| Single-step Chlorination from 2,3-dicyanohydroquinone | 2,3-Dicyanohydroquinone | Not specified in detail | Not specified in detail | [3] |

Mechanism of Action

DDQ is a potent oxidizing agent that primarily functions through a hydride transfer mechanism.[7] This process is facilitated by the high electron affinity of the DDQ molecule, which allows it to abstract a hydride ion (H⁻) from a suitable substrate, leading to the formation of a carbocation intermediate and the reduced hydroquinone form of DDQ.

Dehydrogenation Mechanism

The dehydrogenation of a hydroaromatic compound to its aromatic counterpart is a classic application of DDQ. The reaction proceeds through a two-step mechanism involving the sequential removal of a hydride ion and a proton.

Initially, DDQ and the substrate form a charge-transfer complex.[3] This is followed by the rate-determining step, which is the transfer of a hydride ion from the substrate to one of the carbonyl oxygens of DDQ, generating a carbocation intermediate and the anionic hydroquinone. Subsequently, a proton is abstracted from the carbocation by the phenolate oxygen of the DDQ anion, resulting in the formation of the aromatized product and the fully reduced hydroquinone (DDQH₂). The hydroquinone is often insoluble in the reaction solvent and precipitates, driving the reaction to completion.[3]

Experimental Protocols for DDQ Applications

The following protocol provides a general procedure for the dehydrogenation of a hydroaromatic compound using DDQ.

Dehydrogenation of 4,4'-Dimethoxybibenzyl to trans-4,4'-Dimethoxystilbene

This procedure is adapted from Organic Syntheses.[8]

Materials:

-

4,4'-Dimethoxybibenzyl (100 mg, 0.41 mmol)

-

This compound (DDQ) (103 mg, 0.45 mmol)

-

Anhydrous dioxane (3 ml)

-

Ethyl acetate

-

Ethanol

-

Neutral alumina

Procedure:

-

A solution of 4,4'-dimethoxybibenzyl (100 mg) in anhydrous dioxane (1.5 ml) is placed in a 10-ml round-bottomed flask.[8]

-

To this solution, add a solution of DDQ (103 mg) in anhydrous dioxane (1.5 ml).[8] The initial solution will be deep green.

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 105°C for 18 hours.[8] The solution will become pale yellow as the hydroquinone crystallizes out.

-

Cool the reaction mixture and filter to collect the precipitated 2,3-dichloro-5,6-dicyanohydroquinone.

-

Wash the solid with warm benzene (1 ml) followed by warm chloroform (6 ml) and dry at 100°C. A yield of approximately 91% of the hydroquinone is expected.[8]

-

Combine the filtrate and washings and evaporate under reduced pressure.

-

Dissolve the semisolid residue in ethyl acetate (5 ml) and pass it through a short column of neutral alumina (2.0 g).

-

Elute the column with ethyl acetate (100 ml).

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol (35 ml) to yield trans-4,4'-dimethoxystilbene as colorless plates. The expected yield is 83–85%.[8]

Quantitative Data

Physical and Spectroscopic Properties of DDQ

| Property | Value | Reference(s) |

| Molecular Formula | C₈Cl₂N₂O₂ | [9] |

| Molar Mass | 227.00 g/mol | [9] |

| Appearance | Yellow to orange powder | [1] |

| Melting Point | 210–215 °C (decomposes) | [1] |

| ¹³C NMR (CDCl₃) | δ (ppm): 176.1 (C=O), 143.1 (C-Cl), 113.8 (C-CN), 112.9 (C≡N) | [10] |

| IR (KBr) | ν (cm⁻¹): 2240 (C≡N), 1680 (C=O), 1560 (C=C) | [9] |

| UV-Vis (Chloroform) | λ (nm): 287 (ε = 12300 M⁻¹cm⁻¹) | [11] |

Conclusion

This compound is a highly effective and versatile oxidizing agent with broad applications in modern organic synthesis. Its synthesis, while requiring careful handling of reagents, is achievable through well-established protocols. The mechanism of its action, primarily involving a hydride transfer, allows for the selective dehydrogenation and oxidation of a wide range of substrates. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to utilize the unique reactivity of DDQ in their synthetic endeavors. A thorough understanding of its properties and reaction mechanisms is key to successfully applying this powerful reagent to solve complex synthetic challenges.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound (DDQ)-Catalyzed Reactions Employing MnO2 as a Stoichiometric Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | C8Cl2N2O2 | CID 6775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(84-58-2) 13C NMR [m.chemicalbook.com]

- 11. PhotochemCAD | this compound [photochemcad.com]

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone redox potential vs SHE

An In-Depth Technical Guide to the Redox Potential of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Introduction

This compound (DDQ) is a potent oxidizing agent widely utilized in organic synthesis for dehydrogenation reactions, oxidative couplings, and cyclizations.[1][2][3][4][5] Its efficacy as an oxidant is attributed to its high reduction potential. DDQ can accept one electron to form a semiquinone radical anion or two electrons and two protons to yield the hydroquinone.[2][3] This guide provides a comprehensive overview of the redox potential of DDQ, with a focus on its value relative to the Standard Hydrogen Electrode (SHE), the experimental methodologies for its determination, and the key signaling pathways involved in its electrochemical behavior.

Redox Potential of DDQ

The redox potential of DDQ is highly dependent on the solvent, electrolyte, and the specific redox couple being considered (i.e., the one-electron or two-electron reduction). The standard potential for the two-electron, two-proton reduction of DDQ to its hydroquinone form (DDQH₂) is approximately +0.89 V versus the Normal Hydrogen Electrode (NHE), which is equivalent to the SHE.[6]

The electrochemical behavior of DDQ is often studied in non-aqueous solvents, where it can undergo sequential one-electron reductions. In acetonitrile, DDQ exhibits two distinct reduction steps, corresponding to the formation of the radical anion (DDQ•−) and the dianion (DDQ²⁻).[7]

Quantitative Data Summary

The following table summarizes the reported redox potentials for DDQ under various experimental conditions. Values are converted to the SHE scale for standardized comparison.

| Redox Process | Solvent | Supporting Electrolyte | Reference Electrode | Reported Potential (V) | Potential vs. SHE (V)¹ |

| DDQ + e⁻ ⇌ DDQ•⁻ | Acetonitrile | Tetrabutylammonium perchlorate | Ag/AgCl | +0.173[7] | ~ +0.370 |

| DDQ•⁻ + e⁻ ⇌ DDQ²⁻ | Acetonitrile | Tetrabutylammonium perchlorate | Ag/AgCl | -0.663[7] | ~ -0.466 |

| DDQ/DDQH₂ (reversible) | Aqueous Acetic Acid | Not specified | SCE | +0.44[8] | ~ +0.681 |

| General Reduction | Not specified | Not specified | SCE | ~ +0.51[1] | ~ +0.751 |

| DDQ + 2e⁻ + 2H⁺ ⇌ DDQH₂ | Not specified | Not specified | NHE | +0.89[6] | +0.89 |

| Photoexcited Triplet State (³DDQ*) Reduction | Acetonitrile | Not specified | SCE | +3.18[9][10] | ~ +3.421 |

¹Conversion to SHE: E(vs. SHE) ≈ E(vs. Ag/AgCl) + 0.197 V; E(vs. SHE) ≈ E(vs. SCE) + 0.241 V. These are approximate values and can vary slightly with experimental conditions.

Experimental Protocol: Cyclic Voltammetry

The redox potentials of DDQ are typically determined using cyclic voltammetry (CV), a versatile electroanalytical technique for studying electrochemical properties of species in solution.[11][12]

Objective

To determine the reduction potentials of DDQ in a non-aqueous solvent.

Materials and Equipment

-

Working Electrode: Glassy carbon electrode

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire

-

Electrochemical Cell: A three-electrode cell

-

Potentiostat: An instrument to control the potential and measure the current

-

Analyte Solution: A solution of DDQ in a suitable solvent (e.g., acetonitrile) of a known concentration (e.g., 1 mM).

-

Supporting Electrolyte: A non-reactive salt (e.g., 0.1 M tetrabutylammonium perchlorate) to ensure conductivity of the solution.

-

Inert Gas: Nitrogen or Argon for deaerating the solution.

Procedure

-

Solution Preparation: Prepare a solution of DDQ and the supporting electrolyte in the chosen solvent.

-

Deaeration: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Electrochemical Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution. Ensure the reference electrode tip is close to the working electrode.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential window to scan a range where the redox events of DDQ are expected.

-

Set the scan rate, typically starting at 100 mV/s.[7]

-

Initiate the potential sweep. The potential is ramped linearly to a set point and then swept back to the initial potential.[11]

-

-

Data Acquisition and Analysis:

-

The potentiostat records the current flowing through the working electrode as a function of the applied potential, generating a cyclic voltammogram.

-

The voltammogram will show peaks corresponding to the reduction and oxidation of DDQ.

-

The peak potentials (Epc for cathodic/reduction peak and Epa for anodic/oxidation peak) are determined from the graph.

-

The half-wave potential (E₁/₂), which is a good approximation of the standard redox potential, is calculated as (Epa + Epc) / 2 for a reversible process.

-

Visualizations

DDQ Redox States

Caption: Redox states of this compound (DDQ).

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for determining redox potential using cyclic voltammetry.

References

- 1. grokipedia.com [grokipedia.com]

- 2. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 12. nanoscience.com [nanoscience.com]

An In-depth Technical Guide on the Solubility of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a powerful oxidizing agent widely used in organic synthesis. Understanding its solubility is critical for optimizing reaction conditions, product purification, and ensuring safe handling.

Core Data Presentation: Solubility of DDQ

| Solvent | Chemical Formula | Qualitative Solubility | Source Description |

| Polar Aprotic Solvents | |||

| Tetrahydrofuran (THF) | C₄H₈O | Very Soluble | [1] |

| Ethyl Acetate | C₄H₈O₂ | Very Soluble | [1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Moderately Soluble / Slightly Soluble | [1][2][3][4] |

| Toluene | C₇H₈ | Moderately Soluble | [1] |

| Dioxane | C₄H₈O₂ | Soluble / Moderately Soluble | [1][2][3][4] |

| Benzene | C₆H₆ | Soluble | [2][3][4][5] |

| Polar Protic Solvents | |||

| Acetic Acid | C₂H₄O₂ | Soluble / Moderately Soluble | [1][2][3][4] |

| Methanol | CH₃OH | Soluble | [2][3][4] |

| Nonpolar Solvents | |||

| Chloroform | CHCl₃ | Slightly Soluble | [2][3][4] |

| Aqueous Solvents | |||

| Water | H₂O | Insoluble (Reacts) | [1][4][6][7] |

Note: DDQ is known to react with water, which can lead to the release of highly toxic hydrogen cyanide (HCN) gas.[2][6][7] Therefore, it is crucial to handle DDQ in a dry environment and avoid contact with moisture.

Experimental Protocol: Determination of Solid Solubility in an Organic Solvent

While a specific, detailed experimental protocol for determining the solubility of DDQ was not found in the reviewed literature, a general and reliable gravimetric method can be employed. This method involves creating a saturated solution at a specific temperature, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Materials:

-

This compound (DDQ), analytical grade

-

Selected organic solvent, anhydrous analytical grade

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Several glass vials with airtight caps

-

Syringe with a solvent-compatible filter (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dish or beaker

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of DDQ to a vial containing a known volume of the chosen organic solvent. An excess is necessary to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Separation of the Dissolved Solute:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to let the undissolved DDQ settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a filter to remove any suspended solid particles.

-

-

Quantification of the Dissolved Solute:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. A gentle stream of inert gas (e.g., nitrogen) or a rotary evaporator can be used to accelerate this process. For higher boiling point solvents, a drying oven set to a temperature below the decomposition point of DDQ (melts with decomposition at 210-215 °C) can be used.[2][4]

-

Once the solvent is completely removed, place the dish in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the evaporation dish containing the dried DDQ.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty evaporation dish from the final constant mass to determine the mass of the dissolved DDQ.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved DDQ and the volume of the solvent used.

-

Visualization of a Practical Workflow

The differential solubility of DDQ and its reduced form, 2,3-dichloro-5,6-dicyanohydroquinone (DDQH₂), is a key aspect of its practical application in organic synthesis, particularly in dehydrogenation reactions. The following diagram illustrates a typical experimental workflow that leverages this property for product purification.

Caption: Workflow for a DDQ-mediated dehydrogenation reaction.

References

- 1. scribd.com [scribd.com]

- 2. This compound | 84-58-2 [chemicalbook.com]

- 3. DDQ Building Blocks Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound CAS#: 84-58-2 [m.chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. en-academic.com [en-academic.com]

Spectroscopic Profile of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A Technical Guide

Introduction

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidizing agent widely utilized in organic synthesis for dehydrogenation reactions, aromatizations, and oxidative couplings.[1][2][3] Its high reactivity and selectivity are rooted in its unique electronic and molecular structure. A thorough understanding of its spectroscopic characteristics is paramount for researchers and scientists in reaction monitoring, quality control, and mechanistic studies. This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of DDQ, supplemented with detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data of DDQ

The following tables summarize the key spectroscopic data for DDQ, providing a quick reference for its characteristic spectral features.

Table 1: UV-Vis Spectroscopic Data for DDQ

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| 287 nm | 12,300 M⁻¹cm⁻¹ | Not specified |

| 375 nm | Not specified | Acetonitrile |

| 476 nm | Not specified | Methanol (charge-transfer complex with Amiloride)[4] |

Table 2: Infrared (IR) Spectroscopic Data for DDQ

| Wavenumber (cm⁻¹) | Assignment |

| 2260, 2255 | C≡N stretch[5][6] |

| 1733 | C=O stretch[5] |

| ~1700 | Asymmetric C=O stretch[7] |

| 1558 | C=C stretch[5] |

| 790, 765 | C-Cl stretch[5] |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for DDQ

| Nucleus | Chemical Shift (δ) | Solvent |

| ¹³C | ~139 ppm | Not specified[1] |

| ¹³C | See spectrum | DMSO[8] |

Note: As DDQ does not contain any hydrogen atoms, a conventional ¹H NMR spectrum is not applicable.

Experimental Protocols

The following are generalized yet detailed methodologies for obtaining the spectroscopic data presented above. These protocols are designed to be adaptable to standard laboratory instrumentation.

1. UV-Vis Spectroscopy

-

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of DDQ.

-

Materials:

-

This compound (DDQ), analytical grade

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Solution Preparation: Prepare a stock solution of DDQ of a known concentration (e.g., 1 mM) by accurately weighing the solid and dissolving it in a volumetric flask with the chosen solvent. Prepare a series of dilutions from the stock solution to create standards of varying concentrations.[9]

-

Instrument Calibration: Use the pure solvent as a blank to zero the spectrophotometer.[9]

-

Spectral Acquisition: Record the UV-Vis spectrum of each standard solution over a wavelength range of 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). To determine the molar absorptivity (ε), plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law, the slope of the linear fit will be equal to ε (when the path length is 1 cm).

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the characteristic vibrational frequencies of functional groups in DDQ.

-

Materials:

-

This compound (DDQ), solid

-

Potassium bromide (KBr), IR grade (for pellet technique) or a suitable solvent for solution-phase IR

-

FTIR spectrometer

-

Agate mortar and pestle, hydraulic press (for KBr pellet)

-

-

Procedure (KBr Pellet Technique):

-

Sample Preparation: Mix a small amount of DDQ (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations (e.g., C=O, C≡N, C-Cl).[10]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain the ¹³C NMR spectrum of DDQ.

-

Materials:

-

This compound (DDQ)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm diameter)

-

NMR spectrometer

-

-

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of DDQ (typically 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[11] Transfer the solution to an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.[11]

-

Spectral Acquisition: Set the acquisition parameters for a ¹³C NMR experiment. This will include defining the spectral width, number of scans, and relaxation delay. Acquire the spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of DDQ.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. science.valenciacollege.edu [science.valenciacollege.edu]

- 10. This compound | C8Cl2N2O2 | CID 6775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

Theoretical Underpinnings of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Reactivity: A Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the theoretical and computational studies that have elucidated the complex reaction pathways of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a powerful oxidizing agent widely employed in organic synthesis. Understanding these mechanisms is critical for optimizing reaction conditions, predicting outcomes, and designing novel synthetic transformations.

Core Reaction Pathways

Theoretical studies, primarily employing Density Functional Theory (DFT), have revealed several competing and co-existing pathways for DDQ-mediated reactions. The predominant mechanisms include hydride abstraction, single-electron transfer (SET), and photocatalytic activation. The operative pathway is highly dependent on the substrate, solvent, and reaction conditions.

The Hydride Abstraction Mechanism

The most commonly cited pathway for the dehydrogenation of activated C-H bonds by DDQ is the hydride abstraction mechanism.[1][2][3][4][5] This process is generally considered a two-step sequence:

-

Formation of a Charge-Transfer (CT) Complex: The reaction is initiated by the formation of a non-covalent charge-transfer complex between the electron-rich substrate and the electron-deficient DDQ molecule.[3]

-

Rate-Determining Hydride Transfer: A hydride ion is transferred from the substrate to one of the oxygen atoms of DDQ in the rate-determining step.[3][4] This generates a carbocation intermediate and the reduced hydroquinone form of DDQ (DDQH₂).

-

Proton Transfer: A subsequent rapid proton transfer from the carbocation intermediate or an adjacent position leads to the final oxidized product and completes the reduction of DDQ.[4]

The feasibility of this pathway is contingent on the stability of the resulting carbocation intermediate.[3] Substrates that can form stabilized carbocations, such as those with benzylic or allylic hydrogens, are particularly susceptible to this mechanism.[2][3] The rate of this reaction is often accelerated in polar solvents, which can stabilize the charged intermediates.[3][4]

The Single-Electron Transfer (SET) Pathway

An alternative, and sometimes competing, mechanism is the single-electron transfer (SET) pathway.[6] This pathway is particularly relevant for substrates with low oxidation potentials.

-

Electron Transfer: An electron is transferred from the substrate to DDQ, forming a radical ion pair (RIP) consisting of the substrate radical cation and the DDQ semiquinone radical anion.[6]

-

Subsequent Steps: The radical cation can then undergo deprotonation or other rearrangements, followed by further reaction steps to yield the final oxidized product.

Computational studies have shown that for certain reactions, such as the oxidative cyclization of N-aroylhydrazones, the energy barriers for the SET pathway and a pathway without SET are nearly identical.[6] This suggests that both mechanisms can be operative, and the distinction between a pure hydride abstraction and a SET pathway can be blurred, potentially existing on a mechanistic continuum.

Photocatalytic Reaction Pathway

Under visible light irradiation, DDQ can be excited to its triplet state (³DDQ*), which is a potent oxidant.[7][8] This photo-catalytic pathway enables transformations that may not be favorable under thermal conditions.

-

Photoexcitation: DDQ absorbs visible light (around 450 nm) and is excited from its ground state (S₀) to a singlet excited state (¹DDQ), which then undergoes efficient intersystem crossing to the longer-lived triplet state (³DDQ).[7][8]

-

Oxidation: The excited ³DDQ* can oxidize a wide range of substrates, including arenes and alcohols, by abstracting an electron to form the substrate radical cation and the DDQ semiquinone radical anion (DDQ•⁻).[7][8]

-

Product Formation and Catalyst Regeneration: The reactive intermediates undergo further reactions to form the final product. Concurrently, the reduced DDQ species can be re-oxidized back to DDQ by a suitable oxidant, such as molecular oxygen, allowing for a catalytic cycle.[7]

This photocatalytic approach has been successfully applied to the construction of C-O bonds and other valuable synthetic transformations.[7]

Computational Methodologies

The theoretical investigation of DDQ reaction pathways heavily relies on quantum chemical calculations. A standard and effective approach involves the use of Density Functional Theory (DFT).

Typical Computational Protocol:

-

Geometry Optimization: All stationary points on the potential energy surface (reactants, intermediates, transition states, and products) are optimized.

-

Functional and Basis Set: A common choice for studying these mechanisms is the M06-2X functional, which is known to perform well for non-covalent interactions and thermochemistry, paired with a Pople-style basis set such as 6-31+G(d,p).[6]

-

Solvent Effects: The influence of the solvent is crucial and is typically modeled using implicit solvation models, such as the SMD (Solvation Model based on Density) model.[7]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to calculate thermochemical data like Gibbs free energies.

-

Energy Profile Construction: The calculated Gibbs free energies are used to construct a complete energy profile of the reaction pathway, allowing for the determination of activation barriers and reaction energies.

Quantitative Data Summary

While specific energy values are highly dependent on the exact reaction being studied, computational studies consistently provide Gibbs free energy profiles for the proposed pathways. The tables below summarize the types of quantitative data typically reported in theoretical studies of DDQ reactions. Accessing the supporting information of the cited literature is recommended for specific values.[6]

Table 1: Key Thermodynamic and Kinetic Parameters from DFT Studies

| Parameter | Description | Typical Units | Significance |

| ΔG‡ | Gibbs Free Energy of Activation | kcal/mol or kJ/mol | Determines the reaction rate; lower values indicate faster reactions. |

| ΔGrxn | Gibbs Free Energy of Reaction | kcal/mol or kJ/mol | Determines the thermodynamic favorability; negative values indicate a spontaneous reaction. |

| Potential Energy | Electronic energy of a molecular system | Hartrees | Used as a baseline for calculating thermodynamic properties. |

| Gibbs Free Energy | Thermodynamic potential including enthalpy and entropy | Hartrees | Used to compare the relative stabilities of different species and determine reaction spontaneity. |

Experimental Protocols

Experimental validation of theoretical models is essential. Key experiments cited in the literature to probe DDQ reaction mechanisms include:

-

Kinetic Studies: Monitoring reaction rates under various conditions (e.g., changing substrate concentrations, solvent polarity) to determine the rate law and infer the rate-determining step.

-

Spectroscopic Analysis:

-

UV-Vis Spectroscopy: Used to observe the formation of charge-transfer complexes, which often have distinct absorption bands. It can also detect the DDQ semiquinone radical anion.[7]

-

NMR Spectroscopy: Used to characterize the final products and any stable intermediates. ¹H NMR is commonly employed.[6]

-

-

Cyclic Voltammetry: To measure the redox potentials of DDQ and the substrates, providing insight into the favorability of single-electron transfer.

-

Radical Trapping Experiments: Using radical scavengers to test for the presence of radical intermediates, which would support a SET mechanism.

A detailed protocol for a computational study is outlined in the "Computational Methodologies" section. For specific experimental procedures, including reagent concentrations, reaction times, and purification methods, consulting the experimental sections of the primary research articles is necessary.[6]

References

- 1. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Quinone-Catalyzed Selective Oxidation of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DFT investigation of the DDQ-catalytic mechanism for constructing C–O bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for DDQ-Mediated Dehydrogenation of Steroidal Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and versatile oxidizing agent widely employed in organic synthesis.[1][2][3] In the realm of steroid chemistry, DDQ has proven to be an invaluable reagent for the dehydrogenation of steroidal ketones, leading to the formation of α,β-unsaturated ketone systems.[1][4] This transformation is of paramount importance in the synthesis of a vast array of biologically active steroids and their intermediates. These application notes provide an overview of DDQ-mediated dehydrogenation of steroidal ketones, detailed experimental protocols for various steroid classes, and a summary of reaction conditions and yields.

The dehydrogenation reaction with DDQ typically proceeds via a hydride transfer mechanism.[1][5] The reaction is often facilitated by the formation of a charge-transfer complex between the steroid substrate and DDQ.[1] In the case of ketones, the reaction can be enhanced by the in situ formation of a silyl enol ether, which then undergoes oxidation by DDQ.[6] This approach, often employing silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl), has been shown to improve both regioselectivity and reaction rates.[7]

Applications in Steroid Synthesis

The introduction of double bonds into the steroid nucleus can significantly impact its biological activity. DDQ-mediated dehydrogenation offers a reliable method to achieve this transformation. Key applications include:

-

Synthesis of Anabolic Steroids: The conversion of testosterone to boldenone (Δ¹-testosterone) is a classic example.[8]

-

Preparation of Hormone Intermediates: The introduction of unsaturation in progesterone and its derivatives is crucial for the synthesis of various hormonal drugs.

-

Modification of 4-Aza-Steroids: Dehydrogenation of 4-aza-3-keto-steroids is a key step in the synthesis of compounds with potential applications as 5α-reductase inhibitors.[6]

Data Presentation

The following table summarizes the reaction conditions and yields for the DDQ-mediated dehydrogenation of various steroidal ketones.

| Substrate | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Testosterone | Boldenone (Δ¹-Testosterone) | DDQ, TBDMSCl | Dioxane/THF | 0 to RT | 13.5 | 58 | [8] |

| 17-Acetoxyprogesterone | 17-Acetoxypregna-1,4-diene-3,20-dione | DDQ | Dioxane | Reflux | 16 | Not Specified | [5] |

| Δ⁴-3-Keto-steroid | Δ¹,⁴-3-Keto-steroid | DDQ, TBDMSCl | Dioxane | Room Temp | 2-4 | 85-95 | [7] |

| 4-Aza-androstan-3-one | Δ¹-4-Aza-androsten-3-one | DDQ, BSTFA | Dioxane | Reflux | Not Specified | High | [1] |

Experimental Protocols

Protocol 1: Dehydrogenation of Testosterone to Boldenone

This protocol describes the synthesis of boldenone from testosterone using DDQ in the presence of TBDMSCl.

Materials:

-

Testosterone

-

This compound (DDQ)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Dioxane (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Dichloromethane (DCM)

-

5% Aqueous Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride (NaCl) solution

-

Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 29.0 g of testosterone in 220 ml of a dioxane/THF (8:2) mixture and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 46.0 g of TBDMSCl in 100 ml of dioxane/THF (8:2) to the testosterone solution while maintaining the temperature at 0°C. Stir the mixture for 90 minutes.

-

Add a suspension of 32.0 g of DDQ in 200 ml of dioxane/THF (8:2) in four equal portions over a period of 4 hours.

-

Allow the reaction mixture to stir for an additional 12 hours, during which the temperature is gradually allowed to rise to room temperature.

-

Filter the resulting suspension through a pad of Celite and rinse the filter cake with 300 ml of THF.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a brown oil.

-

Dissolve the oil in 1500 ml of DCM and wash with 500 ml of 5% aqueous NaOH.

-

Wash the organic phase sequentially with 400 ml of water and 400 ml of saturated NaCl solution.

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (3:7) eluent, followed by recrystallization from ethyl acetate to yield boldenone.

Protocol 2: Dehydrogenation of 17-Acetoxyprogesterone

This protocol outlines the synthesis of 17-acetoxypregna-1,4-diene-3,20-dione from 17-acetoxyprogesterone using DDQ.[5]

Materials:

-

17-Acetoxyprogesterone

-

This compound (DDQ)

-

Dioxane (anhydrous)

-

Activated magnesium silicate (Florisil)

Procedure:

-

Dissolve 1 g (2.68 mmol) of 17-acetoxyprogesterone and 0.92 g (4.05 mmol) of DDQ in 40 ml of anhydrous dioxane.

-

Reflux the solution for 16 hours.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated hydroquinone.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting solid by chromatography over activated magnesium silicate to yield 17-acetoxypregna-1,4-diene-3,20-dione.

Protocol 3: General Procedure for Δ¹-Dehydrogenation of Δ⁴-3-Keto-Steroids

This protocol provides a general method for the regioselective Δ¹-dehydrogenation of Δ⁴-3-keto-steroids at room temperature.[7]

Materials:

-

Δ⁴-3-Keto-steroid

-

This compound (DDQ)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Dioxane (anhydrous)

Procedure:

-

To a solution of the Δ⁴-3-keto-steroid in anhydrous dioxane, add TBDMSCl and stir at room temperature.

-

Add DDQ to the mixture.

-

Monitor the reaction by TLC until completion (typically 2-4 hours).

-

Upon completion, quench the reaction and work up as appropriate for the specific substrate. Purification is typically achieved by column chromatography.

Mandatory Visualization

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. scribd.com [scribd.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A practical Δ1-dehydrogenation of Δ4-3-keto-steroids with DDQ in the presence of TBDMSCl at room temperature | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Aromatization of Hydroaromatic Compounds Using DDQ

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical guidance on the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for the aromatization of hydroaromatic compounds. DDQ is a powerful and versatile oxidizing agent widely employed in organic synthesis for dehydrogenation reactions.[1][2][3][4] Its high reduction potential makes it particularly effective for converting hydroaromatic systems into their corresponding aromatic counterparts, a crucial transformation in the synthesis of various natural products, pharmaceuticals, and functional materials.[1][2]

Introduction to DDQ-Mediated Aromatization

This compound (DDQ) is a highly effective quinone-based oxidant utilized for the dehydrogenation of hydroaromatic compounds to their aromatic analogues.[2][5] This process is a key step in many synthetic routes, including the final stage of the Hantzsch pyridine synthesis.[5] The driving force for the reaction is the formation of the stable hydroquinone byproduct. DDQ is particularly useful for the aromatization of steroids, flavonoids, and other polycyclic hydroaromatic systems.[2][3][6] The reaction mechanism is generally believed to proceed via a hydride transfer from the hydroaromatic compound to DDQ, followed by a proton transfer to yield the aromatic product and the reduced hydroquinone.[3][6][7]

Reaction Mechanism and Scope

The generally accepted mechanism for DDQ-mediated aromatization involves a two-step process:

-

Hydride Transfer: The reaction is initiated by the rate-determining transfer of a hydride ion from the hydroaromatic substrate to the electron-deficient DDQ molecule, forming a carbocation intermediate and the DDQ anion radical.[3][6]

-

Proton Transfer: Subsequently, a rapid proton transfer from the carbocation intermediate to the DDQ anion radical results in the formation of the aromatic product and the stable 2,3-dichloro-5,6-dicyanohydroquinone (DDQH₂).[3][6]

The presence of activating groups, such as alkenes or aromatic moieties, on the hydroaromatic ring facilitates the initial hydride transfer.[6]

Caption: General mechanism of DDQ-mediated aromatization.

DDQ has a broad substrate scope, effectively aromatizing a variety of hydroaromatic compounds, including:

-

Steroids: Conversion of steroidal ketones to their α,β-unsaturated counterparts.[2][6]

-

Terpenes and other natural products. [6]

-

Heterocyclic compounds: Aromatization of partially saturated heterocyclic rings.[6]

Quantitative Data Summary

The following tables summarize representative quantitative data for the DDQ-mediated aromatization of various hydroaromatic compounds.

Table 1: Aromatization of Tetralone Derivatives

| Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Substituted Tetralone | α-Tetralone | Acetic Acid (aq.) | Reflux | - | 90-98 | [9][10] |

| 4,4'-Dimethoxybibenzyl | trans-4,4'-Dimethoxystilbene | Dioxane | 105 | 18 | 83-85 | [11] |

Table 2: Aromatization of Steroids

| Substrate | Product | Solvent | Additive | Temperature (°C) | Yield (%) | Reference |

| Δ4-3-keto-steroids | Δ1,4-3-keto-steroids | Dioxane | TBDMSCl | Room Temp | High | [12] |

| Androstenedione | Androstatrienedione | Benzene | - | Reflux | Moderate |

Table 3: Aromatization of Flavanones

| Substrate | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| Flavanone | Flavone | Dioxane | Reflux | Excellent | [3] |

Experimental Protocols

Below are detailed protocols for the DDQ-mediated aromatization of representative hydroaromatic compounds.

Protocol 1: General Procedure for the Aromatization of a Hydroaromatic Compound

This protocol is a general guideline and may require optimization for specific substrates.

Caption: General experimental workflow for DDQ aromatization.

Materials:

-

Hydroaromatic compound

-

This compound (DDQ)

-

Anhydrous solvent (e.g., dioxane, benzene, toluene)

-

Inert atmosphere (e.g., nitrogen, argon)

-

Standard glassware for organic synthesis

-

Thin-layer chromatography (TLC) supplies

-

Purification supplies (silica gel, solvents for chromatography, etc.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the hydroaromatic compound in a minimal amount of anhydrous solvent.

-

In a separate flask, dissolve 1.0 to 1.2 equivalents of DDQ in the same anhydrous solvent.

-

Add the DDQ solution to the solution of the hydroaromatic compound at room temperature. The solution will typically turn deep green or brown.

-

Heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by TLC. The reaction is complete when the starting material is consumed. The color of the reaction mixture often fades as the hydroquinone precipitates.[11]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated 2,3-dichloro-5,6-dicyanohydroquinone (DDQH₂).

-

Wash the precipitate with a small amount of the reaction solvent or another suitable solvent like chloroform to recover any product that may have co-precipitated.[11]

-

Combine the filtrate and the washings.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure aromatic compound.

Protocol 2: Aromatization of 4,4'-Dimethoxybibenzyl to trans-4,4'-Dimethoxystilbene [11]

Materials:

-

4,4'-Dimethoxybibenzyl (100 mg, 0.41 mmol)

-

DDQ (103 mg, 0.45 mmol)

-

Anhydrous dioxane (3.0 mL)

-

Benzene

-

Chloroform

-

Ethyl acetate

-

Neutral alumina

-

Ethanol

Procedure:

-

In a 10-mL round-bottom flask, dissolve 100 mg of 4,4'-dimethoxybibenzyl in 1.5 mL of anhydrous dioxane.

-

Add a solution of 103 mg of DDQ in 1.5 mL of anhydrous dioxane to the flask.

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 105 °C for 18 hours. The initial deep green solution will become pale yellow as the hydroquinone precipitates.

-

Cool the mixture and filter the solid hydroquinone.

-

Wash the solid with 1 mL of warm benzene followed by 6 mL of warm chloroform.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Dissolve the semi-solid residue in 5 mL of ethyl acetate and pass it through a short column of neutral alumina (2.0 g).

-

Elute the column with 100 mL of ethyl acetate.

-

Evaporate the solvent from the eluate under reduced pressure.

-

Recrystallize the crude product from 35 mL of ethanol to yield 82–84 mg (83–85%) of trans-4,4'-dimethoxystilbene as colorless plates.

Safety and Handling

DDQ is a toxic and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). DDQ can decompose at temperatures above 200°C, potentially releasing hydrogen cyanide (HCN) vapors.[6] Therefore, it should be stored in a cool, dry place.[6] Reactions involving DDQ should be performed under an inert atmosphere.

Troubleshooting

-

Incomplete reaction: If the reaction does not go to completion, consider increasing the amount of DDQ, extending the reaction time, or using a higher boiling point solvent.

-

Low yield: Low yields may be due to side reactions, such as Diels-Alder or Michael additions.[11] Purification by column chromatography can help to separate the desired product from byproducts. The workup procedure, especially the washing of the precipitated hydroquinone, is crucial to maximize the recovery of the product.[11]

-

Difficulty in removing the hydroquinone: The hydroquinone byproduct is generally insoluble in common organic solvents like benzene and dioxane, facilitating its removal by filtration. If it remains in solution, an alkaline wash can be employed during the workup.[11]

Conclusion

DDQ is a powerful and reliable reagent for the aromatization of a wide range of hydroaromatic compounds. The reactions are typically high-yielding and proceed under relatively mild conditions. The straightforward work-up procedure, involving the filtration of the insoluble hydroquinone byproduct, makes this methodology highly practical for both small-scale and large-scale synthesis. These application notes provide a solid foundation for researchers to successfully employ DDQ in their synthetic endeavors.

References

- 1. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]

- 4. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]

- 5. DDQ - reagent of the month – October - SigutLabs [sigutlabs.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. DDQ in mechanochemical C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. A practical Δ1-dehydrogenation of Δ4-3-keto-steroids with DDQ in the presence of TBDMSCl at room temperature | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: DDQ in the Synthesis of Furans and Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and versatile oxidizing agent that has found significant application in the synthesis of heterocyclic compounds, including furans and thiophenes. These structural motifs are of great interest in medicinal chemistry and materials science. DDQ promotes oxidative cyclization and aromatization reactions under relatively mild conditions, making it an attractive reagent in modern organic synthesis. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of DDQ for the preparation of substituted furans and thiophenes.

Applications of DDQ in Furan and Thiophene Synthesis

DDQ is primarily utilized in two key strategies for the synthesis of furans and thiophenes:

-

Oxidative Coupling and Cyclization: This approach involves the DDQ-mediated reaction of carbonyl compounds, such as β-diketones, simple ketones, and β-keto thioamides, to yield highly substituted furans and thiophenes. This one-step, metal-free process can achieve high yields of up to 95%.[1] Mechanistic studies suggest that the reaction proceeds through the formation of α-carbonyl radicals via a single electron transfer (SET) from the ketone to DDQ, followed by cyclization and aromatization.[1]

-

Oxidative Aromatization: DDQ is highly effective in the dehydrogenation of dihydrofurans and dihydrothiophenes to their corresponding aromatic heterocycles. This is often employed as a final step in a multi-step sequence or as part of a one-pot cascade reaction. For instance, a palladium-catalyzed cyclization of α-propargylic-β-ketoesters can be followed by a DDQ-mediated oxidative aromatization to afford 2-alkenyl-furans.[2][3] The mechanism for this transformation is proposed to involve a hydride transfer from the dihydrofuran ring to DDQ.[2][3]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various furan and thiophene derivatives using DDQ, as reported in the literature.

Table 1: DDQ-Mediated Synthesis of 2,3-Dicyanofurans and Thiophenes from Carbonyl Compounds [1]

| Entry | Substrate | Product | Yield (%) |

| 1 | 1,3-Diphenylpropane-1,3-dione | 2,3-Dicyano-4,5-diphenylfuran | 93 |

| 2 | 1-Phenylbutane-1,3-dione | 2,3-Dicyano-5-methyl-4-phenylfuran | 85 |

| 3 | Dibenzoylmethane | 2,3-Dicyano-4,5-diphenylfuran | 93 |

| 4 | Acetylacetone | 2,3-Dicyano-4,5-dimethylfuran | 78 |

| 5 | 3-Oxo-3-phenylpropanethioamide | 2,3-Dicyano-5-phenylthiophene | 82 |

| 6 | 3-Oxo-3-(p-tolyl)propanethioamide | 2,3-Dicyano-5-(p-tolyl)thiophene | 86 |

| 7 | 3-(4-Chlorophenyl)-3-oxopropanethioamide | 5-(4-Chlorophenyl)-2,3-dicyanothiophene | 75 |

Table 2: One-Pot Synthesis of 2-Alkenyl-furans via Pd-Catalyzed Cyclization and DDQ-Mediated Oxidative Aromatization [2][3]

| Entry | Dicarbonyl Compound | Aryl Bromide | Product | Yield (%) |

| 1 | Ethyl 2-acetyl-4-phenylbut-3-ynoate | Bromobenzene | Ethyl 5-methyl-2-(1,2-diphenylvinyl)furan-3-carboxylate | 75 |

| 2 | Ethyl 2-acetyl-4-phenylbut-3-ynoate | 4-Bromotoluene | Ethyl 2-(1-(4-methoxyphenyl)-2-phenylethenyl)-5-methylfuran-3-carboxylate | 72 |

| 3 | Ethyl 2-acetyl-4-phenylbut-3-ynoate | 4-Bromoanisole | Ethyl 2-(1-(4-methoxyphenyl)-2-phenylethenyl)-5-methylfuran-3-carboxylate | 68 |

| 4 | Ethyl 2-acetyl-4-(p-tolyl)but-3-ynoate | Bromobenzene | Ethyl 5-methyl-2-(1-phenyl-2-(p-tolyl)vinyl)furan-3-carboxylate | 70 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-Dicyanofurans and Thiophenes via DDQ-Mediated Oxidative Coupling[1]

-

To a solution of the carbonyl substrate (0.5 mmol) in anhydrous acetonitrile (CH₃CN, 5 mL) in a sealed tube, add this compound (DDQ, 3.0 equiv., 1.5 mmol).

-

Seal the tube and heat the reaction mixture at 80 °C for the time specified in the literature for the specific substrate (typically 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2,3-dicyanofuran or thiophene.

Protocol 2: General Procedure for the One-Pot Synthesis of 2-Alkenyl-furans via Pd-Catalyzed Cyclization and DDQ-Mediated Oxidative Aromatization[2][3]

Step A: Pd-Catalyzed Cyclization/Coupling

-

In a glovebox, to a 4 mL glass screw-capped vial, add XPhos Pd G3 (2.0 mol%), potassium carbonate (K₂CO₃, 1.1 equiv.), the aryl bromide (1.1 equiv.), and the dicarbonyl compound (1.0 equiv.).

-

Add anhydrous dimethylformamide (DMF, 0.4 M).

-

Add a magnetic stirring bar, seal the vial with a cap containing a PTFE septum, and stir the reaction mixture at room temperature for 24 hours.

Step B: DDQ-Mediated Oxidative Aromatization

-

After 24 hours, open the vial to the air and add 1,2-dichloroethane (DCE, to make the final concentration approximately 0.2 M).

-

Add DDQ (1.1 equiv.) to the reaction mixture.

-

Stir the mixture at room temperature for 30 minutes.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the mixture with dichloromethane (DCM, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkenyl-furan.

Mandatory Visualizations

The following diagrams illustrate the proposed mechanisms and workflows for the DDQ-mediated synthesis of furans and thiophenes.

Caption: Proposed radical mechanism for DDQ-mediated furan synthesis.

References

oxidative coupling of phenols using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Introduction

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and versatile oxidizing agent widely employed in organic synthesis.[1][2][3] With a high reduction potential, it is particularly effective for dehydrogenation reactions, including the aromatization of hydroaromatic compounds and the oxidation of alcohols.[2][3][4] In the context of phenol chemistry, DDQ serves as a potent reagent for mediating oxidative coupling reactions. This process involves the formation of new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds between phenolic units, providing a direct route to biaryl compounds, polycyclic aromatic ethers, and other complex molecular architectures.[1][5][6] These motifs are prevalent in numerous natural products and pharmaceutically active molecules, making DDQ-mediated phenol coupling a valuable tool in drug discovery and development.[5][7]

Mechanism of Action

The oxidative coupling of phenols by DDQ generally proceeds through a hydride transfer mechanism or a single-electron transfer (SET) pathway.[1][8]

-

Initial Oxidation: The reaction initiates with the oxidation of the phenol by DDQ. DDQ's high electron affinity facilitates the abstraction of a hydrogen atom (hydride or sequential electron/proton) from the phenolic hydroxyl group.[1]

-

Formation of Intermediates: This oxidation generates a highly reactive phenoxyl radical or a phenoxonium cation intermediate.[1][5] The stability and resonance structures of this intermediate dictate the subsequent coupling regioselectivity.

-

Coupling: The reactive intermediate can then couple with another phenol molecule (cross-coupling) or a second equivalent of the same intermediate (homo-coupling).[5] Coupling can occur at the ortho or para positions, leading to C-C bond formation, or through the oxygen atom, resulting in C-O bond formation.[1][5][6]

-

Rearomatization: The resulting coupled intermediate, a dienone, undergoes tautomerization to regenerate the aromatic system, yielding the stable biphenol or diaryl ether product.

-

DDQ Reduction: Throughout this process, DDQ is reduced to its corresponding hydroquinone (DDQH₂), which is often poorly soluble in common organic solvents and can be easily removed during workup.[3]

References

- 1. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]

- 5. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 7. Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Deprotection of p-Methoxybenzyl (PMB) Ethers with DDQ

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-methoxybenzyl (PMB) ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its relative stability to a range of reaction conditions and, most importantly, its susceptibility to mild oxidative cleavage. Among the various reagents employed for this transformation, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) stands out for its efficiency, selectivity, and reliability.[1][2] This application note provides a detailed protocol for the deprotection of PMB ethers using DDQ, along with a summary of reaction conditions and a mechanistic overview.

The deprotection proceeds under neutral conditions, rendering it compatible with substrates bearing sensitive functional groups.[3] The electron-donating p-methoxy group on the benzyl moiety facilitates a selective reaction with DDQ, an electron-deficient quinone.[4][5] This selectivity allows for the removal of the PMB group in the presence of other protecting groups such as benzyl (Bn), tert-butyldimethylsilyl (TBS), tetrahydropyranyl (THP), and methoxymethyl (MOM) ethers, making it a valuable orthogonal strategy in complex syntheses.[4][5]

Mechanism of Deprotection

The deprotection of a PMB ether with DDQ is initiated by the formation of a charge-transfer complex between the electron-rich PMB group and the electron-accepting DDQ.[6] This is followed by a single electron transfer (SET) from the PMB ether to DDQ, generating a radical cation and the DDQ radical anion. The presence of the p-methoxy group stabilizes the radical cation. Subsequent reaction with water, which is typically present in the reaction mixture, leads to the formation of a hemiacetal. This intermediate then collapses to release the deprotected alcohol, p-anisaldehyde, and the reduced form of DDQ (DDQH₂), a hydroquinone.[4][5]

Quantitative Data Summary

The efficiency of the DDQ-mediated deprotection of PMB ethers is influenced by factors such as the substrate, solvent system, temperature, and the stoichiometry of DDQ. The following table summarizes representative quantitative data from various experimental setups.

| Entry | Substrate | DDQ (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | PMB-protected primary alcohol | 1.3 | CH₂Cl₂ / 0.1 M pH 7 phosphate buffer (18:1) | 0 to rt | 1 | 97 | [4] |

| 2 | S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | 2.3 | CH₂Cl₂ / H₂O (17:1) | 0 to rt | 1.5 | 78 | [7] |

| 3 | S-Phenyl 2,3-di-O-benzyl-4-O-(2-naphthylmethyl)-α-L-thiorhamnopyranoside | 2.3 | CH₂Cl₂ / H₂O (17:1) | 0 to rt | 2 | 85 (of de-naphthylated product) | [7] |

| 4 | General Procedure Example | 1.1 - 1.5 | CH₂Cl₂ / H₂O | rt | 1 - 4 | High | [3] |

Experimental Protocols

This section provides a general and a specific experimental protocol for the deprotection of PMB ethers using DDQ.

General Protocol

Materials:

-

PMB-protected substrate

-

This compound (DDQ)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O) or a pH 7 phosphate buffer

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the PMB-protected substrate in a mixture of dichloromethane (CH₂Cl₂) and water (typically in a ratio of 10:1 to 20:1). The concentration of the substrate is generally around 0.03-0.1 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DDQ (typically 1.1 to 1.5 equivalents) to the stirred solution. The reaction mixture usually turns dark green or brown upon addition of DDQ.

-

Allow the reaction to warm to room temperature and stir for 1 to 4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired alcohol.

Specific Protocol Example

The following protocol is adapted from a literature procedure for the deprotection of a PMB-protected alcohol.[4]

Materials:

-

PMB-protected starting material (1.97 g, 3.95 mmol)

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.17 g, 5.14 mmol, 1.3 equiv)

-

Dichloromethane (CH₂Cl₂)

-

0.1 M pH 7 sodium phosphate buffer

-

Magnesium sulfate (MgSO₄)

-

Sand

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Prepare a solution of the PMB-protected starting material (1.97 g, 3.95 mmol) in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate buffer (18:1 ratio, 47 mL total volume).

-

Cool the solution to 0 °C in an ice bath.

-